molecular formula C11H15NO B14519846 Acetamide, N-(5-ethyl-2-methylphenyl)- CAS No. 62559-45-9

Acetamide, N-(5-ethyl-2-methylphenyl)-

Cat. No.: B14519846
CAS No.: 62559-45-9
M. Wt: 177.24 g/mol
InChI Key: QTDFZJPRESUVKM-UHFFFAOYSA-N
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Description

Acetamide, N-(5-ethyl-2-methylphenyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(5-ethyl-2-methylphenyl)- typically involves the reaction of 5-ethyl-2-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative reacts with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:

[ \text{5-ethyl-2-methylaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(5-ethyl-2-methylphenyl)-} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(5-ethyl-2-methylphenyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(5-ethyl-2-methylphenyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or other reduced products.

    Substitution: The phenyl ring in Acetamide, N-(5-ethyl-2-methylphenyl)- can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Carboxylic acids, quinones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

Chemistry: Acetamide, N-(5-ethyl-2-methylphenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of amides in biological systems.

Medicine: Acetamide, N-(5-ethyl-2-methylphenyl)- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-ethyl-2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Acetamide, N-(2-methylphenyl)-
  • Acetamide, N-(2,5-dimethylphenyl)-
  • Acetamide, N-(2-ethylphenyl)-

Comparison: Acetamide, N-(5-ethyl-2-methylphenyl)- is unique due to the specific substitution pattern on the phenyl ring. The presence of both ethyl and methyl groups at specific positions can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

62559-45-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(5-ethyl-2-methylphenyl)acetamide

InChI

InChI=1S/C11H15NO/c1-4-10-6-5-8(2)11(7-10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

QTDFZJPRESUVKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)NC(=O)C

Origin of Product

United States

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